N,N'-benzene-1,3-diylbis(3-methoxybenzamide) N,N'-benzene-1,3-diylbis(3-methoxybenzamide)
Brand Name: Vulcanchem
CAS No.: 547734-25-8
VCID: VC14732299
InChI: InChI=1S/C22H20N2O4/c1-27-19-10-3-6-15(12-19)21(25)23-17-8-5-9-18(14-17)24-22(26)16-7-4-11-20(13-16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26)
SMILES:
Molecular Formula: C22H20N2O4
Molecular Weight: 376.4 g/mol

N,N'-benzene-1,3-diylbis(3-methoxybenzamide)

CAS No.: 547734-25-8

Cat. No.: VC14732299

Molecular Formula: C22H20N2O4

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

N,N'-benzene-1,3-diylbis(3-methoxybenzamide) - 547734-25-8

Specification

CAS No. 547734-25-8
Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
IUPAC Name 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide
Standard InChI InChI=1S/C22H20N2O4/c1-27-19-10-3-6-15(12-19)21(25)23-17-8-5-9-18(14-17)24-22(26)16-7-4-11-20(13-16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26)
Standard InChI Key LLHAXLPKDMEDBI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC

Introduction

N,N'-benzene-1,3-diylbis(3-methoxybenzamide) is a complex organic compound featuring two 3-methoxybenzamide groups connected by a benzene-1,3-diyl bridge. This compound belongs to the broader class of benzamides, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of methoxy groups on the benzene rings can enhance the compound's solubility and reactivity, making it an interesting subject for medicinal chemistry research.

Synthesis Methods

The synthesis of N,N'-benzene-1,3-diylbis(3-methoxybenzamide) can be approached through various methods, including condensation reactions between carboxylic acids and amines. Direct synthesis of amides from carboxylic acids and amines is often facilitated by catalysts or coupling reagents, which can improve efficiency and yield .

Biological Activities

Benzamides, in general, have been studied for their potential biological activities, including anticancer effects through apoptosis induction and anti-inflammatory properties by modulating relevant biological pathways. The specific biological activities of N,N'-benzene-1,3-diylbis(3-methoxybenzamide) would depend on its ability to interact with biological targets, such as proteins involved in apoptosis and inflammation pathways.

Comparison with Similar Compounds

CompoundStructureUnique Features
N,N'-Ethane-1,2-diylbis(4-methoxybenzamide)Two 4-methoxybenzamide groups linked by an ethane-1,2-diyl bridgeMethoxy groups enhance solubility and reactivity.
3-Methoxy-N-[3-[(3-methoxybenzoyl)amino]propyl]benzamideA 3-methoxybenzamide linked to a propyl chain with another 3-methoxybenzoyl groupFeatures a longer alkyl chain, potentially affecting pharmacokinetics .
N,N'-Benzene-1,3-diylbis(3-methoxybenzamide)Two 3-methoxybenzamide groups linked by a benzene-1,3-diyl bridgeCentral benzene ring may influence biological interactions and stability.

Future Research Directions

Future studies on N,N'-benzene-1,3-diylbis(3-methoxybenzamide) should focus on its synthesis optimization, detailed biological activity profiling, and interaction studies with potential biological targets. Techniques such as molecular docking simulations and binding assays could provide insights into its mechanism of action and therapeutic potential. Additionally, exploring its structural modifications to enhance biological efficacy or reduce potential side effects would be valuable.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator